4-Phenyl-1,2-dihydronaphthalene

Overview

Description

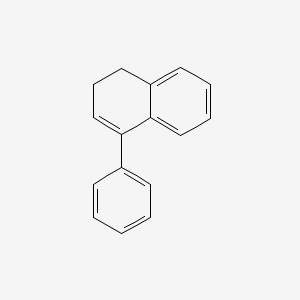

4-Phenyl-1,2-dihydronaphthalene is an organic compound with the molecular formula C₁₆H₁₄. It is a derivative of naphthalene, featuring a phenyl group attached to the naphthalene ring system

Mechanism of Action

Target of Action

It’s known that this compound is synthesized via single-electron oxidation of methylenecyclopropanes (mcps) .

Mode of Action

The mode of action of 4-Phenyl-1,2-dihydronaphthalene involves a direct single-electron oxidation of MCPs . This process is facilitated by merging visible light photoredox catalysis and cobalt catalysis . The interaction with its targets results in the rapid construction of 4-aryl-1,2-dihydronaphthalene derivatives .

Biochemical Pathways

The compound is synthesized through a process that involves visible light photoredox catalysis and cobalt catalysis , suggesting it may influence pathways related to these processes.

Result of Action

The compound is known to be involved in the rapid construction of 4-aryl-1,2-dihydronaphthalene derivatives , suggesting it may have a role in the synthesis of these derivatives.

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, the synthesis of this compound involves the use of visible light photoredox catalysis , suggesting that light conditions may influence its action. Additionally, the use of cobalt catalysis implies that the presence of certain metal ions could also affect the compound’s activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenyl-1,2-dihydronaphthalene can be synthesized through several methods, including the Friedel-Crafts alkylation of naphthalene with benzene in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically requires anhydrous conditions and low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-1,2-dihydronaphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

Substitution: Electrophilic aromatic substitution reactions can be performed using reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed:

Oxidation: The oxidation of this compound can yield various oxidized products, including quinones and hydroquinones.

Reduction: Reduction typically results in the formation of tetralin derivatives.

Substitution: Substitution reactions can produce mono- or di-substituted phenyl derivatives.

Scientific Research Applications

4-Phenyl-1,2-dihydronaphthalene has several scientific research applications, including:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecular structures.

Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

1-Phenylnaphthalene

2-Phenylnaphthalene

Tetralin

1-Methylnaphthalene

Biological Activity

4-Phenyl-1,2-dihydronaphthalene is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, synthesis methods, and potential therapeutic applications of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a dihydronaphthalene structure with a phenyl group at the 4-position. Its unique structure contributes to its chemical reactivity and biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | C15H12 |

| Molecular Weight | 192.26 g/mol |

| Structure Type | Dihydronaphthalene |

| Key Characteristics | Aromatic compound with potential pharmacological effects |

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of this compound possess significant cytotoxic effects against human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer) . The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

- Antimicrobial Properties : Similar compounds have demonstrated antibacterial activity against specific bacterial strains, suggesting that this compound may also exhibit antimicrobial effects .

- Anti-inflammatory Effects : Compounds with similar structures have been noted for their anti-inflammatory properties, indicating potential therapeutic applications in inflammatory diseases .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Catalytic Hydrogenation : This method involves the reduction of naphthalene derivatives in the presence of catalysts.

- Diels-Alder Reactions : Utilizing dienes and dienophiles to construct the dihydronaphthalene framework.

- Electrophilic Aromatic Substitution : Introducing the phenyl group through electrophilic substitution reactions on naphthalene derivatives.

Case Study 1: Cytotoxic Activity

A recent study synthesized several derivatives of this compound and evaluated their cytotoxicity against various cancer cell lines. The results indicated that some derivatives exhibited IC50 values lower than those of standard chemotherapeutics like Doxorubicin, highlighting their potential as anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of this compound derivatives. The study found that specific compounds showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antibiotics .

Properties

IUPAC Name |

4-phenyl-1,2-dihydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16/h1-5,7-9,11-12H,6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTVTLYXBAHXCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(=C1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90225664 | |

| Record name | Naphthalene, 1,2-dihydro-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7469-40-1 | |

| Record name | Naphthalene, 1,2-dihydro-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007469401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenyl-1,2-dihydronaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenyl-1,2-dihydronaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1,2-dihydro-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90225664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.